molecular formula C27H24FN3O3S B2616729 N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899943-51-2

N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2616729
CAS No.: 899943-51-2
M. Wt: 489.57
InChI Key: PXRAFZWCQNZWRL-UHFFFAOYSA-N
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Description

This compound features a spiro[indoline-3,2'-thiazolidine] core with a 4-fluorophenyl substituent at the 3' position and a 2,4-dimethylphenylacetamide group at the 1-position. The spiro architecture confers conformational rigidity, while the fluorophenyl and acetamide moieties are critical for intermolecular interactions, such as hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-16-4-10-22(18(3)12-16)29-24(32)14-30-23-11-5-17(2)13-21(23)27(26(30)34)31(25(33)15-35-27)20-8-6-19(28)7-9-20/h4-13H,14-15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRAFZWCQNZWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique spiro structure that combines elements from indoline and thiazolidin systems. Its molecular formula is C20H22FN3O3SC_{20}H_{22}FN_{3}O_{3}S, and it has a molecular weight of approximately 371.47 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its anticancer properties and potential antimicrobial effects. Several studies have reported on its efficacy against various cancer cell lines and its mechanism of action.

Anticancer Activity

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G1 phase. This is significant for compounds targeting cancer treatment as it suggests a dual mechanism of action—both inhibiting proliferation and promoting cell death.
  • In Vitro Studies : Recent research has demonstrated that derivatives similar to the target compound exhibit IC50 values ranging from 0.11 to 5.51 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . These values indicate potent cytotoxic activity compared to established chemotherapeutics.
CompoundCell LineIC50 Value (µM)Reference
N-(2,4-dimethylphenyl)...MCF-70.48
N-(2,4-dimethylphenyl)...HCT-1161.54
Reference Compound (Doxorubicin)MCF-71.93

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies have indicated activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail.

Case Studies

  • Study on Indole Derivatives : A study focused on similar indole-based compounds reported that modifications in substituents significantly influenced their biological activity. The presence of electron-withdrawing groups increased the anticancer efficacy .
  • Thiazolidin Derivatives : Research involving thiazolidin derivatives highlighted their ability to inhibit bacterial growth effectively, with several compounds showing lower MIC (Minimum Inhibitory Concentration) values than traditional antibiotics .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it suitable for research in various fields:

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation by targeting key signaling pathways such as the phosphatidylinositol-3-kinase (PI3K) pathway. Studies have shown significant reductions in cell viability in various cancer cell lines at concentrations as low as 10 µM.

Antioxidant Properties

The presence of furan and thiazolidine moieties suggests potential antioxidant effects. Compounds with similar structures have demonstrated the ability to scavenge free radicals and protect against oxidative damage in cellular environments.

Anti-inflammatory Effects

Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Animal studies have reported decreased paw edema and inflammatory markers following administration of related compounds.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited the growth of several cancer cell lines by disrupting the PI3K/Akt/mTOR signaling pathway. The results indicated a marked decrease in cell viability, suggesting its potential as an anticancer agent.

Oxidative Stress Protection

Research highlighted that compounds containing furan rings exhibited strong antioxidant activity in vitro, significantly reducing oxidative stress markers in human cell cultures exposed to hydrogen peroxide.

Anti-inflammatory Potential

In vivo studies involving animal models indicated that derivatives similar to N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide led to significant reductions in inflammatory responses, showcasing their therapeutic potential for treating inflammatory diseases.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
AntioxidantScavenging free radicals
Anti-inflammatoryReduction in inflammatory markers

Comparison with Similar Compounds

Core Structure and Substitution Patterns

Key Structural Features :

  • Spiro[indoline-thiazolidine] backbone: Shared with compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin)-3'yl)acetamide (). The spiro system enhances metabolic stability compared to non-rigid analogs .
  • 4-Fluorophenyl group : Present in the target compound and analogs such as 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo-thiazolyl]pyridin-2-yl}acetamide (). Fluorine improves lipophilicity and bioavailability by reducing oxidative metabolism .
  • Acetamide linkage : Common in compounds like N-[4-acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide (). This group facilitates hydrogen bonding with biological targets, such as enzymes or receptors .

Physicochemical and Spectral Analysis

  • NMR Profiling : As in , chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) differentiate substituent effects. The target compound’s methyl and fluorophenyl groups would cause distinct deshielding patterns .
  • Thermal Stability : Pesticide analogs like oxadixyl () with dimethylphenyl groups show high melting points (>200°C), suggesting similar thermal resilience in the target compound .

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